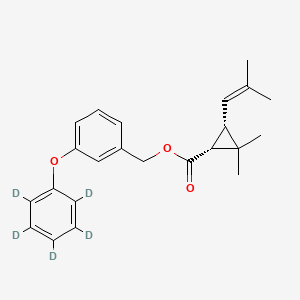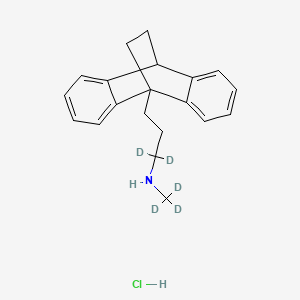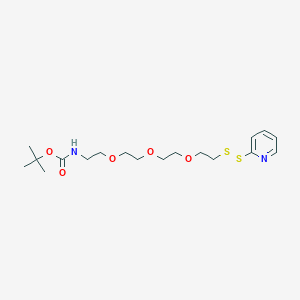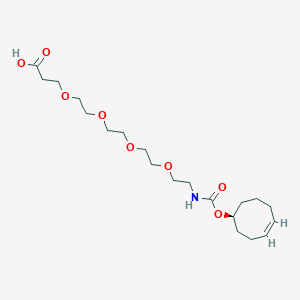
Tuberculosis inhibitor 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tuberculosis inhibitor 1 is a compound designed to target and inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This compound is part of ongoing efforts to develop new treatments for tuberculosis, especially in the face of rising drug resistance. Tuberculosis remains a significant global health issue, with millions of new cases and deaths each year .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tuberculosis inhibitor 1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route involves the use of hydrazide-hydrazone and thiadiazole derivatives, which are known for their inhibitory activity against Mycobacterium tuberculosis . The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient production of the compound while maintaining strict quality control standards. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets pharmaceutical-grade specifications .
化学反応の分析
Types of Reactions: Tuberculosis inhibitor 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its efficacy and reduce potential side effects.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent environments .
Major Products Formed: The major products formed from these reactions are often derivatives of the original compound, with modifications that improve its binding affinity to the target enzyme or reduce its toxicity. These derivatives are then tested for their biological activity against Mycobacterium tuberculosis .
科学的研究の応用
Tuberculosis inhibitor 1 has a wide range of scientific research applications, including:
作用機序
The mechanism of action of Tuberculosis inhibitor 1 involves the inhibition of key enzymes essential for the survival and replication of Mycobacterium tuberculosis. One such target is the enoyl-acyl carrier protein reductase (InhA), which plays a crucial role in the biosynthesis of mycolic acid, a major component of the bacterial cell wall . By inhibiting this enzyme, this compound disrupts the integrity of the cell wall, leading to bacterial cell death. Additionally, the compound may interfere with other metabolic pathways, further enhancing its antibacterial activity .
類似化合物との比較
Ethambutol: Inhibits arabinosyltransferases, preventing the formation of essential cell wall components.
Bedaquiline: Targets ATP synthase, disrupting energy production in Mycobacterium tuberculosis.
Uniqueness: Tuberculosis inhibitor 1 is unique in its dual mechanism of action, targeting both the cell wall synthesis and other metabolic pathways. This dual targeting increases its efficacy against drug-resistant strains of Mycobacterium tuberculosis. Additionally, its chemical structure allows for modifications that can enhance its potency and reduce potential side effects, making it a promising candidate for further development .
特性
分子式 |
C34H37N5O3 |
|---|---|
分子量 |
563.7 g/mol |
IUPAC名 |
2-(5-methoxy-2-methyl-1H-indol-3-yl)-1-[2-(5-naphthalen-2-yl-1H-imidazol-2-yl)-4-(oxolan-3-ylmethyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C34H37N5O3/c1-22-28(29-16-27(41-2)9-10-30(29)36-22)17-33(40)39-13-12-38(19-23-11-14-42-21-23)20-32(39)34-35-18-31(37-34)26-8-7-24-5-3-4-6-25(24)15-26/h3-10,15-16,18,23,32,36H,11-14,17,19-21H2,1-2H3,(H,35,37) |
InChIキー |
NKRWOMURAOOUGT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CC(=O)N3CCN(CC3C4=NC=C(N4)C5=CC6=CC=CC=C6C=C5)CC7CCOC7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


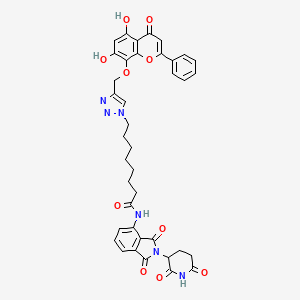
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12427092.png)
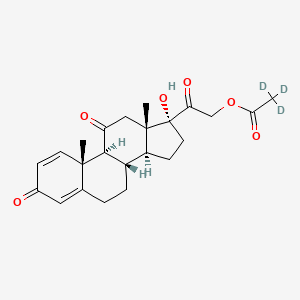
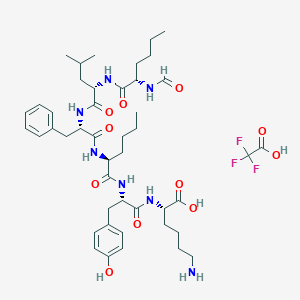

![(E)-6-[(4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methyl-3-(trideuteriomethyl)hept-4-ene-2,3-diol](/img/structure/B12427112.png)
![3-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]-4-methoxybenzoic acid](/img/structure/B12427120.png)
